Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Description
The compound of interest, Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, is a structurally complex molecule that falls within the category of bicyclic compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and their synthesis, molecular structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of bicyclic compounds often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating a method that could potentially be adapted for the synthesis of Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate . Additionally, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate through three-component condensation suggests a possible synthetic route involving multiple starting materials that could be relevant .
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often complex and can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of ethyl 5-cyano-2-(dicyanomethyl)-2-methyl-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylate was determined using this method, revealing a layered character in the molecular packing . This information is valuable for understanding the potential molecular packing of Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.
Chemical Reactions Analysis
Bicyclic compounds can participate in various chemical reactions, often depending on their functional groups. The papers provided do not detail specific reactions for the compound of interest, but they do discuss the reactivity of similar structures. For example, the presence of a carboxylate group in the molecules studied suggests potential reactivity in esterification or amidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds like Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be inferred from related structures. For instance, the study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate by NMR spectroscopy provides insights into the conformational behavior of the bicyclic ring system, which is crucial for understanding the physical properties such as solubility and stability . The conformational analysis could also inform the chemical reactivity and interaction with biological targets.
properties
IUPAC Name |
ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO3/c1-3-13-8(12)10-4-9(5-10,6-11)14-7(10)2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWMDKCXSIZZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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